molecular formula C46H30N4 B8485823 9-Phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole

9-Phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole

Cat. No.: B8485823
M. Wt: 638.8 g/mol
InChI Key: DFXUXXRFKMRLRF-UHFFFAOYSA-N
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Description

6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine is an organic compound that belongs to the class of carbazole derivatives This compound is characterized by its unique structure, which includes two carbazole units connected to a bipyridine core The phenyl groups attached to the carbazole units further enhance its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine typically involves a multi-step process. One common method includes the following steps:

    Synthesis of 9-phenyl-9H-carbazole: This can be achieved through the reaction of carbazole with phenylboronic acid in the presence of a palladium catalyst.

    Formation of 6,6’-dibromo-3,3’-bipyridine: This intermediate can be synthesized by bromination of 3,3’-bipyridine.

    Coupling Reaction: The final step involves the coupling of 9-phenyl-9H-carbazole with 6,6’-dibromo-3,3’-bipyridine using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl or carbazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted carbazole and bipyridine derivatives.

Scientific Research Applications

6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s unique electronic properties allow it to efficiently transport charge and emit light. In biological systems, it may interact with cellular components to produce fluorescence, aiding in imaging and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

    9-phenyl-9H-carbazole: A simpler derivative with similar electronic properties.

    3,3’-bipyridine: The core structure of the compound, used in various coordination complexes.

    6,6’-dibromo-3,3’-bipyridine: An intermediate in the synthesis of the target compound.

Uniqueness

6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine stands out due to its combination of carbazole and bipyridine units, which impart unique electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications.

Properties

Molecular Formula

C46H30N4

Molecular Weight

638.8 g/mol

IUPAC Name

9-phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole

InChI

InChI=1S/C46H30N4/c1-3-11-35(12-4-1)49-43-17-9-7-15-37(43)39-27-31(21-25-45(39)49)41-23-19-33(29-47-41)34-20-24-42(48-30-34)32-22-26-46-40(28-32)38-16-8-10-18-44(38)50(46)36-13-5-2-6-14-36/h1-30H

InChI Key

DFXUXXRFKMRLRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=NC=C(C=C4)C5=CN=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C12

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (9-phenyl-9H-carbazol-3-yl)boronic acid (1.41 g, 4.92 mmol), 6,6′-dibromo-3,3′-bipyridine (0.750 g, 2.39 mmol), tetrakis(triphenylphosphine)palladium(0) (0.166 g, 0.143 mmol), Na2CO3 (1.59 g, 15.0 mmol), H2O (15 mL) and THF (25 mL) was degassed with argon for about 25 min while stirring. The reaction mixture was then maintained at about 85° C. under argon. Upon confirming consumption of the starting material by thin layer chromatography (TLC) (SiO2, dichloromethane), the reaction was cooled to RT and poured over CH2Cl2 (ca. 350 mL). The organics were then washed with saturated NaHCO3, H2O and brine, dried over MgSO4, filtered and concentrated in vacuo. Purification of the crude via flash chromatography (SiO2, 100% CH2Cl2 to 29:1 CH2Cl2-acetone) afforded Compound 22 (0.98 g, 64%) as an off-white solid. MS (ES+) m/z: 639 (C46H30N4 requires 639).
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.166 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
64%

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